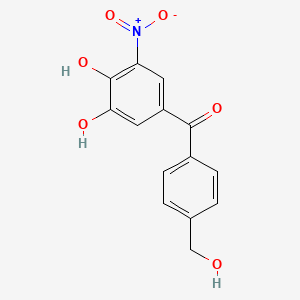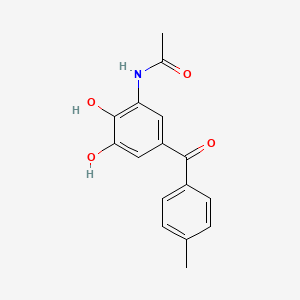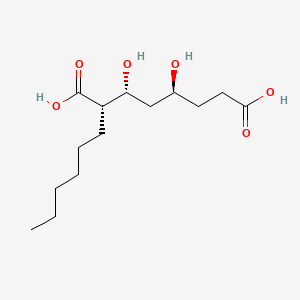![molecular formula C30H22O12 B610596 (2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone CAS No. 21884-47-9](/img/structure/B610596.png)
(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubroskyrin is a modified bis-anthraquinone pigment from Penicillium islandicum Sopp.
Aplicaciones Científicas De Investigación
Chemical Binding and Complex Formation
- The molecule forms complexes with Ni(II) and Cu(II), where the metal cation and sulfate anion are bound in separated sites in a zwitterionic form of the ligand. This property is significant for metal extraction and purification processes (Plieger, Tasker, & Galbraith, 2004).
Host-Guest Chemistry
- It demonstrates potential in host-guest chemistry, as seen in the study of its complex with dichloromethane. The ability to form stable complexes with other molecules can be exploited in the design of molecular sensors and drug delivery systems (Dielemann, Matt, Jones, & Thönnessen, 2003).
Oxidation Reactions
- The molecule's use in oxidation reactions with various substrates like hydroquinones and phenols highlights its potential as a catalyst or reactive intermediate in organic synthesis (Rockcliffe & Martell, 1993).
Synthetic Chemistry
- It has been involved in the synthesis of complex organic structures, indicating its utility in synthetic chemistry for the creation of novel compounds (Meyer, Huffman, & Schroeder, 1968).
Fluorescent Sensing
- This compound has been used to develop fluorescent macrocyclic chemosensors for metal ion detection, particularly Zn(II) at alkaline pH values. This has implications for environmental monitoring and medical diagnostics (Ambrosi et al., 2020).
Propiedades
Número CAS |
21884-47-9 |
|---|---|
Nombre del producto |
(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone |
Fórmula molecular |
C30H22O12 |
Peso molecular |
574.49 |
Nombre IUPAC |
(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone |
InChI |
InChI=1S/C30H22O12/c1-6-3-8(31)12-16(22(6)35)25(38)14-15-19-10(33)5-11(34)20-26(39)13-9(32)4-7(2)23(36)18(13)29(42)30(19,20)21(27(15)40)28(41)17(14)24(12)37/h3-4,10,15,19,21,27,32-33,36-40H,5H2,1-2H3/t10?,15?,19?,21?,27?,30-/m0/s1 |
Clave InChI |
BLXAFSIUPZEETL-TWBHCDLESA-N |
SMILES |
CC1=CC(=C2C(=C1O)C(=O)C34C(C(CC(=O)C3=C2O)O)C5C(C4C(=O)C6=C5C(=C7C(=C6O)C(=O)C=C(C7=O)C)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rubroskyrin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)



![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)



![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)